

The Enzymatic Modification of Stevia: A Technical Guide to Enhancing Sweetness and Quality

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for natural, non-caloric sweeteners has positioned stevia (*Stevia rebaudiana*) and its constituent steviol glycosides at the forefront of the food and pharmaceutical industries. However, the inherent bitterness and lingering aftertaste of major steviol glycosides like stevioside and rebaudioside A have limited their widespread application. Enzymatic modification has emerged as a powerful technology to overcome these sensory drawbacks, yielding novel steviol glycosides with superior taste profiles that closely mimic sucrose. This technical guide provides a comprehensive overview of the core enzymatic modification processes, detailed experimental protocols, and quantitative data to support research and development in this field.

Introduction to Enzymatic Modification of Steviol Glycosides

Enzymatic modification of **stevia powder** primarily involves the strategic addition of glucose moieties to the steviol backbone at the C13 and C19 positions.^[1] This process, known as transglycosylation, is catalyzed by specific enzymes that transfer glucose units from a donor substrate, such as starch or sucrose, to the steviol glycoside acceptor molecule.^{[1][2]} The resulting glucosylated steviol glycosides exhibit reduced bitterness and a more desirable

sweetness profile.[3][4] The two principal classes of enzymes employed in this process are Cyclodextrin Glucanotransferases (CGTases) and UDP-glucosyltransferases (UGTs).[1][5]

Key Enzymes and Their Mechanisms

Cyclodextrin Glucanotransferases (CGTases)

CGTases (EC 2.4.1.19) are microbial amylolytic enzymes that catalyze the transfer of α -(1,4)-linked glucose units from starch to acceptor molecules.[2][3] This process can lead to the addition of multiple glucose units, forming a glucose chain on the steviol glycoside.[6] The number and position of these added glucose units significantly influence the final taste profile.[3] While effective in improving taste, CGTase-mediated reactions can produce a complex mixture of products with varying degrees of glucosylation.[7] Some research has shown that β -amylase can be used to shorten the long glucose chains, thereby improving product quality.[6]

UDP-glucosyltransferases (UGTs)

UGTs (EC 2.4.1.17) are highly specific enzymes that transfer a single glucose unit from an activated sugar donor, typically UDP-glucose, to the steviol glycoside.[8][9] This high degree of specificity allows for the targeted synthesis of desirable steviol glycosides, such as Rebaudioside D (Reb D) and Rebaudioside M (Reb M), which are known for their superior sweetness and clean taste profile.[8][10] The production of Reb M, for example, can be achieved by the enzymatic modification of Rebaudioside A or D using UGTs in the presence of sucrose and UDP.[11][12] The European Food Safety Authority (EFSA) has concluded that Reb M produced through enzymatic modification is not a safety concern.[13][14]

Other Modifying Enzymes

Other enzymes, such as β -galactosidase and β -glucosidase, have also been explored for the modification of steviol glycosides.[15][16] For instance, β -galactosidase from *Kluyveromyces lactis* has been shown to specifically hydrolyze the glycosyl ester linkage of stevioside to produce steviolbioside.[15]

Quantitative Data on Enzymatic Modifications

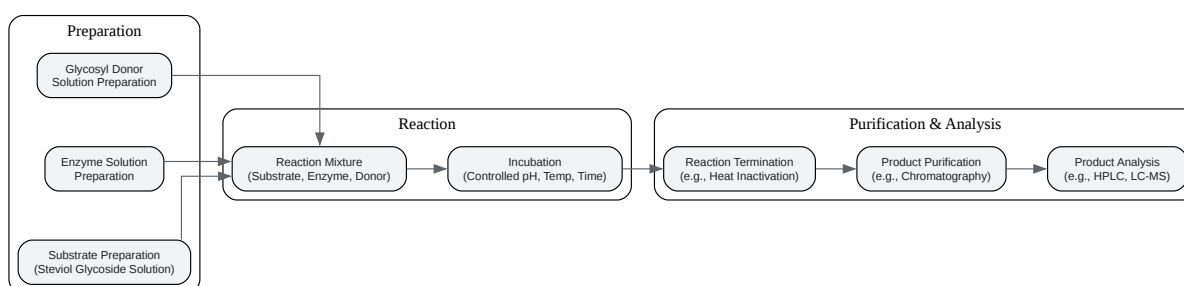
The efficiency of enzymatic modification is a critical factor for industrial applications. The following tables summarize key quantitative data from various studies.

Enzyme	Substrate(s)	Glycosyl Donor	Key Product(s)	Conversion Rate (%)	Reference(s)
CGTase-13 (Alkalihalobacillus oshimensis)	Stevioside	Soluble Starch	Glucosylated Stevioside	86.1	[3][17]
CGTase-13 (Alkalihalobacillus oshimensis)	Rebaudioside A	Soluble Starch	Glucosylated Rebaudioside A	90.8	[3][17]
Paenibacillus sp. CGMCC 5316 CGTase	Stevioside	Starch	Mono-glycosylated Stevioside	85.6	[4]
UGTs and Sucrose Synthase	Rebaudioside A / Rebaudioside D	Sucrose, UDP	Rebaudioside M	~80	[11]
β -glucosidase (MtBgl3a)	Stevioside	-	Transglycosylated Stevioside	34.6	[16]
β -glucosidase (MtBgl3a)	Rebaudioside A	-	Transglycosylated Rebaudioside A	25.6	[16]
β -galactosidase (TtbGal1)	Stevioside	-	Transglycosylated Stevioside	33.1	[16]
β -galactosidase (TtbGal1)	Rebaudioside A	-	Transglycosylated Rebaudioside A	37.6	[16]

Experimental Protocols

General Workflow for Enzymatic Modification of Stevia

The following diagram illustrates a general workflow for the enzymatic modification of **stevia powder**, from substrate preparation to final product analysis.



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Caption: General experimental workflow for enzymatic modification.

Detailed Protocol for CGTase-Mediated Transglycosylation

This protocol is based on the efficient conversion of stevioside and rebaudioside A using CGTase-13.^{[17][18]}

Materials:

- Steviol glycoside powder (e.g., Stevioside or Rebaudioside A)
- Soluble starch (glycosyl donor)

- CGTase-13 enzyme solution
- Phosphate buffer (e.g., 0.05 M, pH 7.0)
- Heating and stirring apparatus
- HPLC system for analysis

Procedure:

- **Substrate Preparation:** Prepare a 10 g/L solution of steviol glycoside in the phosphate buffer.
- **Glycosyl Donor Preparation:** Prepare a 50 g/L solution of soluble starch in the phosphate buffer.
- **Reaction Setup:** In a reaction vessel, combine the steviol glycoside solution and the soluble starch solution.
- **Enzyme Addition:** Add the CGTase-13 enzyme solution to the reaction mixture.
- **Incubation:** Incubate the reaction mixture at a controlled temperature, typically below 40°C, with continuous stirring for a predetermined duration (e.g., several hours).^[17]
- **Reaction Termination:** Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- **Analysis:** Analyze the reaction products using HPLC to determine the conversion rate.

Detailed Protocol for UGT-Mediated Synthesis of Rebaudioside M

This protocol outlines the synthesis of Reb M from Reb A, catalyzed by UGTs.^{[11][12]}

Materials:

- Rebaudioside A (substrate)
- Sucrose (glycosyl donor)

- Uridine Diphosphate (UDP)
- UDP-glucosyltransferase (UGT) enzyme mixture
- Sucrose synthase
- Phosphate buffer (e.g., 0.05 M, pH 7.0)
- Dimethyl sulfoxide (DMSO) (optional, for solubility)
- Stirred-tank reactor or similar vessel
- Macroporous adsorbent resin for purification
- Ethanol for crystallization

Procedure:

- **Substrate Solution:** Prepare a solution of Rebaudioside A (e.g., >10 g/L) in the phosphate buffer. DMSO (3-5% v/v) can be added to aid solubilization.[\[11\]](#)
- **Reaction Mixture:** In the reactor, add the Reb A solution, sucrose, and UDP.
- **Enzyme Addition:** Add the mixture of UGT and sucrose synthase enzymes, or recombinant cells containing these enzymes.
- **Reaction Conditions:** Maintain the reaction at a temperature between 20-60°C and a pH of 5.0-9.0 with stirring.[\[11\]](#)
- **Monitoring:** Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC.
- **Purification:** After the reaction, centrifuge the solution to remove any solids. Pass the supernatant through a macroporous adsorbent resin to separate the Reb M.
- **Crystallization:** Crystallize the purified Reb M from an aqueous ethanol solution to obtain a high-purity product.

Analytical Techniques for Modified Steviol Glycosides

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of steviol glycosides and their modified products.[\[19\]](#)[\[20\]](#)[\[21\]](#)

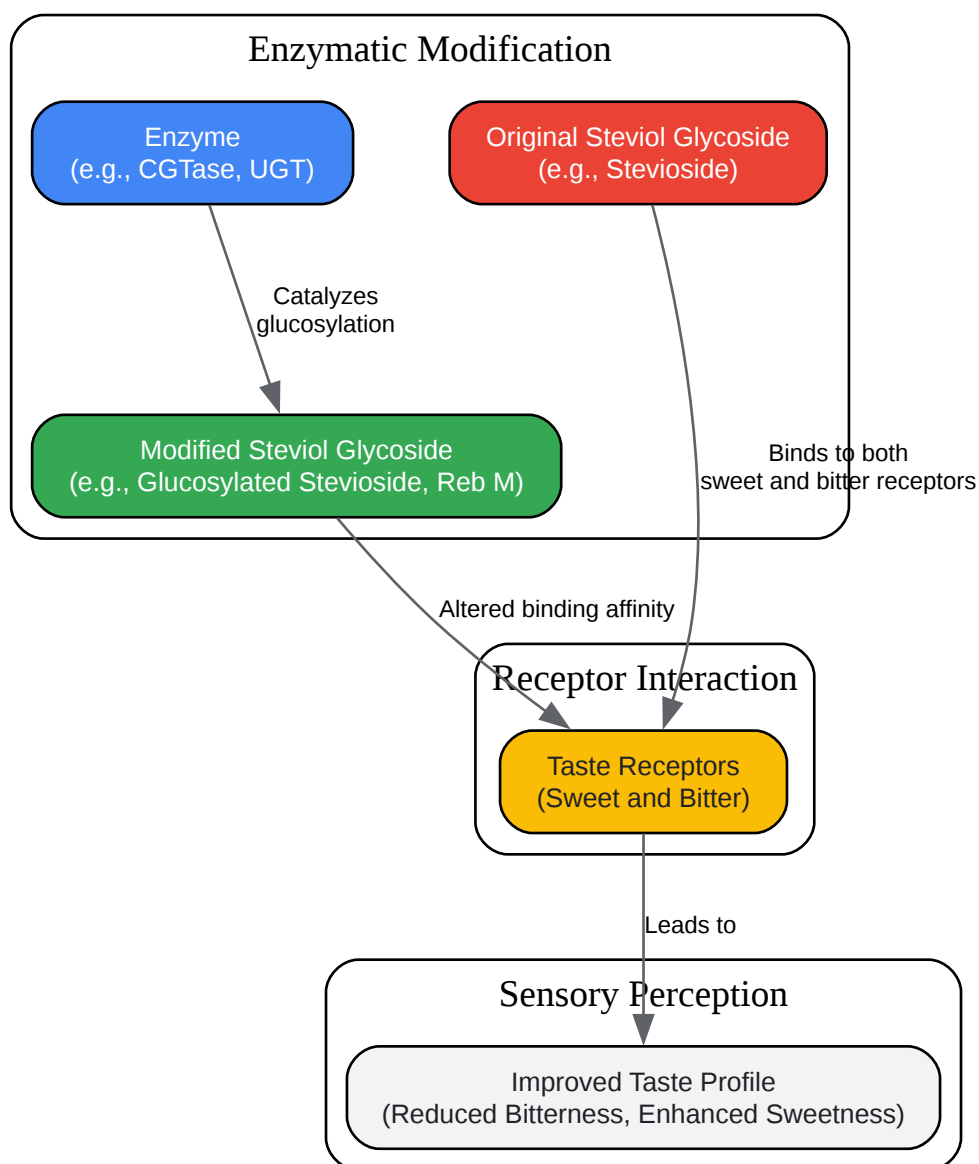
Typical HPLC Method

- Column: Reversed-phase C18 or specialized columns like amino or HILIC are commonly used.[\[19\]](#)[\[22\]](#)
- Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., phosphate or formate buffer) is typically employed.[\[20\]](#)[\[22\]](#)
- Detection: UV detection at around 210 nm is standard.[\[20\]](#) Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used for improved sensitivity and identification.[\[20\]](#)

A typical HPLC method for steviol glycosides might involve a mobile phase of acetonitrile and sodium phosphate buffer (e.g., 32:68 v/v) at a controlled temperature (e.g., 40°C).[\[21\]](#)

Signaling Pathways and Logical Relationships

The primary goal of enzymatic modification is to alter the taste profile of steviol glycosides. This is achieved by modifying the interaction of these molecules with taste receptors on the tongue.



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Caption: Logical relationship of enzymatic modification to taste perception.

The addition of glucose units alters the three-dimensional structure of the steviol glycoside, which in turn modifies its binding affinity to sweet and bitter taste receptors.[23] This results in a perceived reduction in bitterness and an enhancement of the desired sweet taste.

Conclusion

Enzymatic modification represents a pivotal technology in the evolution of stevia-based sweeteners. By leveraging enzymes like CGTases and UGTs, it is possible to produce novel steviol glycosides with significantly improved sensory properties. This guide provides the foundational technical knowledge, including quantitative data and detailed experimental protocols, to empower researchers and developers in harnessing the full potential of enzymatic modification for creating the next generation of high-quality, natural sweeteners. Continued research into novel enzymes and process optimization will undoubtedly further refine the taste and commercial viability of enzymatically modified stevia products.

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